molecular formula C26H19BrN4 B114354 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole CAS No. 143945-72-6

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

Cat. No. B114354
CAS RN: 143945-72-6
M. Wt: 467.4 g/mol
InChI Key: KHMJZQFKDOBODS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, also known as BTBT, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. BTBT has been found to have a wide range of applications in research related to biochemistry, physiology, and chemistry.

Scientific Research Applications

Crystallographic Studies

The compound 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole has been studied for its crystallographic properties. A related compound, 5‐(4′‐Methylbiphenyl‐2‐yl)‐2‐triphenylmethyl‐2H‐tetrazole, was synthesized and analyzed, revealing specific geometric parameters and dihedral angles, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).

Antiproliferative Properties

A series of 1,4-diaryl tetrazol-5-ones, including derivatives of 1-(2-bromophenyl)-4-phenyl-1H-tetrazole, were synthesized and evaluated for their antiproliferative effects. Some of these compounds showed significant inhibition of leukemia cell proliferation and breast cancer cell growth in vitro (Aditya S. Gundugola et al., 2010).

Chemical Properties and Applications

The compound's chemical properties have been explored, especially in the context of phase-transfer catalysis. 5-Substituted 2-trityltetrazoles, which include derivatives of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, have been shown to be useful for protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. These compounds also undergo interesting thermal transformations, leading to the formation of various organic structures (L. Myznikov et al., 2002).

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor for copper in sulfuric acid medium. Alongside other tetrazole derivatives, it showed remarkable corrosion inhibition ability, which is significant in industrial applications where copper corrosion is a concern (B. Tan et al., 2019).

Drug Design and Medicinal Chemistry

Tetrazoles like 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole are important in medicinal chemistry, often used as bioisosteric replacements for carboxylic acids. Their role in the synthesis of various clinical drugs and their effects on pharmacokinetics and pharmacodynamics highlight their significance in drug design (J. Roh, K. Vávrová & A. Hrabálek, 2012).

Catalysis in Chemical Reactions

The compound's derivatives have been studied for their catalytic properties, particularly in reactions like ester hydrolysis. The introduction of heteroatoms in the side chain of 5-alkyl-1H-tetrazoles, such as those related to 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, enhances the nucleophilicity and catalytic efficiency of these compounds (S. Bhattacharya & P. Vemula, 2005).

properties

IUPAC Name

5-(2-bromophenyl)-1-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMJZQFKDOBODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443605
Record name 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

CAS RN

143945-72-6
Record name 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.50 g of 5-(2-bromophenyl)-1H-tetrazole in 20 ml of CH2Cl2 is added 0.65 g of triphenylmethyl chloride followed by 0.37 ml of triethylamine. The solution is refluxed for 2.5 hours, cooled to room temperature and then washed with water, dried over MgSO4 and concentrated in vacuo. The residue is purified by flash chromatography eluting with ethyl acetate/hexanes (1:5) to provide the desired product.
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0.5 g
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0.65 g
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20 mL
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0.37 mL
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reactant
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Synthesis routes and methods II

Procedure details

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